1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole
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Overview
Description
1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and undergoing nucleophilic substitution reactions.
Attachment of the Trimethylphenoxy Group: The 2,4,6-trimethylphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with the hexyl chain under basic conditions.
Imidazole Ring Formation: The final step involves the cyclization of the intermediate compound with an imidazole precursor, typically using a condensation reaction with ammonium acetate or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. The trimethylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
1-[6-(2-Chloro-4-methylphenoxy)hexyl]imidazole: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
1-(tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol: Contains a similar trimethylphenoxy group but differs in the core structure, leading to different applications and properties.
Uniqueness: 1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole stands out due to its specific combination of the imidazole ring and the trimethylphenoxy group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-[6-(2,4,6-trimethylphenoxy)hexyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-12-16(2)18(17(3)13-15)21-11-7-5-4-6-9-20-10-8-19-14-20/h8,10,12-14H,4-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHPLVWQYFGTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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